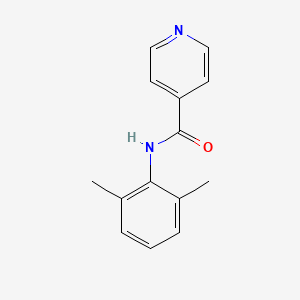

N-(2,6-dimethylphenyl)pyridine-4-carboxamide

Description

Significance of Pyridine-4-Carboxamide and 2,6-Dimethylphenyl Motifs in Chemical Research

The two principal components of N-(2,6-dimethylphenyl)pyridine-4-carboxamide are recognized for their individual contributions to the properties of larger molecules.

The Pyridine-4-Carboxamide motif is a versatile scaffold frequently employed in contemporary drug design and materials science. nih.gov The pyridine (B92270) ring, a nitrogen-containing heterocycle, is the second most common nitrogen heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in designing molecules that can bind to biological targets like enzymes or receptors. researchgate.netnih.gov The carboxamide group enhances solubility and reactivity, making it a useful intermediate in the synthesis of more complex molecules. chemimpex.com Derivatives of pyridine carboxylic acid are explored for a wide range of biological activities, including roles as enzyme inhibitors. nih.gov The applications of this motif span multiple research domains. chemimpex.com

| Research Area | Application of Pyridine-4-Carboxamide Motif | References |

| Pharmaceuticals | Serves as an intermediate or core structure for agents targeting neurological disorders and for developing antifungal, antitubercular, and antimalarial compounds. | chemimpex.comnih.govdeakin.edu.auasm.org |

| Agrochemicals | Used in the formulation of herbicides and fungicides for pest control. | chemimpex.com |

| Material Science | Incorporated into polymers and coatings to improve thermal stability and mechanical properties. | chemimpex.com |

| Biochemical Research | Acts as a building block for probes used to study enzyme activities and cellular processes. | chemimpex.com |

The 2,6-Dimethylphenyl motif, a substituted aromatic ring, is also of significant interest in medicinal chemistry. The two methyl groups positioned ortho to the point of attachment provide steric hindrance, which can influence the molecule's conformation (three-dimensional shape). This steric bulk can be crucial for achieving selective binding to a specific biological target and can protect the adjacent amide bond from enzymatic degradation, potentially improving the molecule's stability in a biological system. This group has been incorporated into various pharmacologically active compounds to modulate their binding affinity and efficacy. researchgate.net For example, the 2,6-dimethyl-L-tyrosine (Dmt) analog has been used in opioid research to introduce steric encumbrance and enhance binding affinity to opioid receptors. researchgate.net

Overview of Foundational Research Paradigms Applied to this compound and Related Structures

The investigation of this compound and analogous compounds typically follows established research paradigms in chemical science. These methodologies are designed to synthesize the molecule, understand its properties, and explore its potential applications.

Synthesis and Structural Characterization: The primary step in studying a novel compound is its synthesis. For pyridine carboxamides, a common method involves the condensation reaction between a pyridine carboxylic acid derivative (like an acyl chloride) and an appropriate amine. mdpi.com In the case of the title compound, this would involve reacting a derivative of pyridine-4-carboxylic acid with 2,6-dimethylaniline (B139824). Following synthesis, rigorous characterization is necessary to confirm the molecular structure. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and, for crystalline materials, X-ray crystallography, which provides precise information about the molecule's three-dimensional arrangement and intermolecular interactions in the solid state. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A central paradigm in medicinal chemistry is the exploration of the structure-activity relationship (SAR). Researchers synthesize a series of analogs of a lead compound to understand how specific structural modifications affect its biological activity. asm.org For a molecule like this compound, SAR studies might involve altering the substitution pattern on either the pyridine ring or the dimethylphenyl ring. nih.govnih.gov These systematic modifications help to identify the key structural features required for a desired effect. deakin.edu.au

| Modification Type | Example from Related Pyridine Carboxamides | Potential Outcome | References |

| Pyridine Ring Substitution | Adding chloro or trifluoromethyl groups. | Enhance antifungal or antitubercular activity. | nih.govasm.org |

| Amide N-Aryl Ring Substitution | Varying substituents on the phenyl ring. | Modulate anti-parasitic potency. | deakin.edu.au |

| Linker Modification | Changing the connection between aromatic rings. | Affect cytotoxicity and antitubulin activity in anticancer analogs. | nih.gov |

Target Identification and Mechanistic Probes: Once a compound shows interesting chemical or biological properties, research efforts often focus on identifying its molecular target and mechanism of action. For biologically active pyridine carboxamides, this can involve enzyme inhibition assays to determine if the compound interferes with a specific enzyme's function. nih.govmdpi.com For instance, different pyridine carboxamide derivatives have been investigated as inhibitors of enzymes like succinate (B1194679) dehydrogenase in fungi or urease in bacteria. nih.govmdpi.com Phenotypic screening against pathogenic organisms like Mycobacterium tuberculosis is another approach, which can identify active compounds that can then be studied further to elucidate their mechanism. asm.org These studies are fundamental to understanding how the compound exerts its effects at a molecular level.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCJRDMVAATRMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2,6-dimethylphenyl)pyridine-4-carboxamide

The creation of the amide linkage in this compound is typically accomplished through conventional amidation and coupling reactions. These methods are widely employed in organic synthesis due to their reliability and versatility.

Conventional Amidation and Coupling Reactions

Conventional amidation reactions for the synthesis of this compound involve the reaction of a pyridine-4-carboxylic acid derivative with 2,6-dimethylaniline (B139824). A common approach is the use of an activated carboxylic acid species, such as an acyl chloride. Isonicotinoyl chloride, derived from isonicotinic acid (pyridine-4-carboxylic acid), can be reacted with 2,6-dimethylaniline in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netsandiego.eduumass.edu

Alternatively, direct coupling of pyridine-4-carboxylic acid with 2,6-dimethylaniline can be facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid in situ, promoting nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress side reactions. nih.govresearchgate.net Other effective coupling systems include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency, particularly with less reactive amines. growingscience.com

| Coupling Reagent System | Description |

| EDC/HOBt | A widely used carbodiimide-based system that activates the carboxylic acid. HOBt is added to form an active ester, which then reacts with the amine. This system is known for its good yields and minimization of side products. nih.govresearchgate.net |

| HATU/DIPEA | A highly efficient uronium-based coupling reagent, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). It is particularly effective for coupling sterically hindered or electron-deficient amines. growingscience.com |

| SOCl₂ or (COCl)₂ | These reagents convert the carboxylic acid to the more reactive acyl chloride. The acyl chloride is then reacted with the amine, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov |

Exploration of Novel Synthetic Strategies

Recent advancements in organic synthesis have led to the development of novel methods for amide bond formation that can be applied to the synthesis of this compound. These methods often offer advantages in terms of milder reaction conditions, improved atom economy, or unique reactivity.

One such approach is the use of boric acid or its derivatives as catalysts for direct amidation. Boric acid-catalyzed amidation proceeds under relatively mild conditions and is considered a greener alternative to traditional methods that generate stoichiometric amounts of byproducts. orgsyn.org More recently, borane-pyridine has been reported as an efficient catalyst for direct amidation, demonstrating a broad substrate scope. mdpi.com

Electrochemical synthesis represents another innovative strategy. An external oxidant-free method for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been developed using electrochemistry. This technique utilizes KI as a mediator and electrolyte to generate pyridine acyl radicals in situ, which then react with amines to form the desired amide products. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the specific catalyst or coupling agent used.

For coupling reactions, the choice of solvent can significantly impact reaction efficiency. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed. researchgate.netnih.gov The selection of the optimal solvent often depends on the solubility of the reactants and the specific coupling reagents being used.

Temperature also plays a critical role. While many coupling reactions proceed efficiently at room temperature, heating may be necessary for less reactive substrates. Conversely, for highly reactive species, cooling the reaction mixture may be required to control the reaction rate and minimize the formation of side products.

The choice and stoichiometry of the coupling reagent and any additives are paramount. For instance, in EDC/HOBt couplings, the molar ratio of the carboxylic acid, amine, EDC, and HOBt is carefully controlled to achieve optimal results. Similarly, the selection of the base in reactions involving acyl chlorides is important to ensure efficient scavenging of the acid byproduct without promoting unwanted side reactions.

| Parameter | Considerations for Optimization |

| Solvent | Aprotic polar solvents like DMF, DCM, and acetonitrile are often preferred. The choice depends on reactant solubility and the specific reaction. researchgate.netnih.gov |

| Temperature | Reactions may be conducted at room temperature, heated, or cooled depending on the reactivity of the substrates and reagents to maximize yield and minimize side products. |

| Coupling Reagent/Catalyst | The choice between systems like EDC/HOBt, HATU, or catalytic methods like boric acid depends on the specific substrates and desired reaction conditions. Stoichiometry is critical. nih.govgrowingscience.comorgsyn.org |

| Base | In reactions generating acidic byproducts, a non-nucleophilic organic base like triethylamine or DIPEA is commonly used to prevent unwanted side reactions. |

Preparation of Structurally Modified Analogs for Academic Investigation

The synthesis of structurally modified analogs of this compound is valuable for academic research, including structure-activity relationship (SAR) studies. Modifications can be introduced at either the pyridine moiety or the phenyl ring.

Strategies for Modifying the Pyridine Moiety

To introduce substituents on the pyridine ring, one can start with a pre-functionalized pyridine-4-carboxylic acid. A variety of substituted pyridine-4-carboxylic acids are commercially available or can be synthesized through established methods. For instance, halogenated or alkylated isonicotinic acids can be used as starting materials. nih.gov

Modern synthetic methods also allow for the late-stage functionalization of the pyridine ring. For example, C-H activation strategies can be employed to introduce substituents at specific positions on the pyridine ring of a pre-formed carboxamide, although regioselectivity can be a challenge. A recently developed method allows for the C4-selective carboxylation of pyridines using CO₂, which could be adapted for the synthesis of isonicotinic acid derivatives. chemistryviews.org

Approaches for Derivatizing the Phenyl Ring

Modification of the phenyl ring involves the use of substituted 2,6-dimethylanilines as starting materials. A range of these anilines with additional substituents on the aromatic ring are commercially available or can be synthesized. Synthetic routes to substituted 2,6-dimethylanilines often start from corresponding substituted m-xylenes or phenols. For example, nitration followed by reduction of a substituted m-xylene (B151644) can provide access to a variety of substituted 2,6-dimethylanilines. guidechem.com Amination of substituted 2,6-dimethylphenols is another viable route. google.comprepchem.com

The reactivity of the aniline (B41778) nitrogen can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions or more potent coupling reagents for the amidation step. Conversely, electron-donating groups may enhance the reactivity of the aniline.

Chemical Modifications of the Carboxamide Linkage

The carboxamide linkage in this compound is a robust functional group, yet it can undergo several chemical transformations. These modifications are crucial for altering the compound's properties or for its metabolism and degradation. The primary reactions involving the carboxamide bond are hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield isonicotinic acid and 2,6-dimethylaniline. This reaction is generally slow due to the high stability of the amide bond, which is a result of resonance delocalization. The steric hindrance provided by the two methyl groups on the phenyl ring can further decrease the rate of hydrolysis by impeding the approach of nucleophiles or hydronium ions to the carbonyl carbon.

In biological systems, enzymatic hydrolysis can occur. For instance, certain pyridine carboxamide derivatives have been investigated as prodrugs that are activated by microbial amidases. nih.gov One study demonstrated that a pyridine carboxamide compound was hydrolyzed by the AmiC enzyme in Mycobacterium tuberculosis, releasing the corresponding carboxylic acid and amine moieties, which were responsible for the biological activity. nih.govresearchgate.net This bio-activation via amide bond cleavage highlights a key chemical modification pathway.

Reduction: The carboxamide group can be reduced to an amine, converting this compound into (pyridin-4-yl)-N-(2,6-dimethylphenyl)methanamine. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). rsc.org The choice of reagent is critical to avoid the reduction of the pyridine ring. Catalytic hydrogenation is generally not effective for amide reduction unless performed under harsh conditions, which might also reduce the pyridine ring to a piperidine (B6355638). acs.org The development of chemoselective reduction methods is an active area of research, aiming to reduce amides in the presence of other sensitive functional groups. rsc.org

Below is a table summarizing these modifications:

| Modification Type | Reagents/Conditions | Products | Significance |

| Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH), heat; Enzymatic (e.g., Amidases) | Isonicotinic acid and 2,6-dimethylaniline | Degradation pathway; Prodrug activation nih.gov |

| Reduction | Strong reducing agents (e.g., LiAlH₄, BH₃) | (Pyridin-4-yl)-N-(2,6-dimethylphenyl)methanamine | Synthesis of corresponding amines |

Stereochemical Considerations in the Synthesis of this compound Derivatives

The stereochemistry of this compound and its derivatives is primarily dominated by the phenomenon of atropisomerism, arising from restricted rotation around the N-aryl single bond. Additionally, the introduction of chiral centers on the pyridine ring or its substituents can lead to other forms of stereoisomerism.

Atropisomerism: Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-superimposable stereoisomers (atropisomers). nih.gov In the case of this compound, the two methyl groups at the ortho positions of the phenyl ring sterically clash with the planar carboxamide group and the pyridine ring. This steric hindrance restricts the free rotation around the N-C(aryl) bond.

The stability of these atropisomers depends on the height of the rotational energy barrier. nih.gov If the barrier is high enough, the atropisomers can be isolated as distinct enantiomers. The study of atropisomerism in N-aryl amides and related scaffolds is a significant area in medicinal chemistry, as different atropisomers can exhibit distinct biological activities and pharmacokinetic profiles. nih.govacs.org The synthesis of single atropisomers, known as atroposelective synthesis, often requires the use of chiral catalysts or auxiliaries. rsc.org Dynamic kinetic resolution is one strategy that has been successfully applied to synthesize atropisomeric N-aryl pyridones. rsc.org

Introduction of Chiral Centers: Beyond atropisomerism, chirality can be introduced into derivatives of this compound by modifying the pyridine ring or its substituents.

Asymmetric Synthesis of the Pyridine Ring: While the parent compound has an aromatic pyridine ring, derivatives can be synthesized where the ring itself is chiral. For example, the stereoselective dearomatization of pyridine precursors can yield chiral dihydropyridines or piperidines. mdpi.com

Modification of Substituents: Chiral centers can be introduced by asymmetric reactions on substituents attached to the pyridine ring. For instance, if the pyridine ring were to bear an alkenyl group, its asymmetric alkylation could generate a chiral center. nih.gov Similarly, asymmetric hydrogenation of a substituted pyridine derivative can lead to chiral piperidine structures. rsc.org

The synthesis of such chiral derivatives often involves asymmetric catalysis, utilizing chiral ligands complexed to transition metals to control the stereochemical outcome of the reaction. nih.govrsc.org

The table below outlines the key stereochemical aspects:

| Stereochemical Feature | Origin | Description | Synthetic Approach |

| Atropisomerism | Hindered rotation around the N-C(aryl) bond due to ortho-methyl groups. | Existence of stable, isolable enantiomers resulting from restricted bond rotation. nih.gov | Atroposelective synthesis using chiral catalysts or auxiliaries; Dynamic kinetic resolution. rsc.org |

| Center Chirality | Introduction of stereocenters on the pyridine ring or its side chains. | Formation of enantiomers or diastereomers based on tetrahedral chiral carbons. | Asymmetric synthesis, such as catalytic asymmetric hydrogenation or alkylation. nih.govrsc.org |

Advanced Structural and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to determining the precise structure and connectivity of N-(2,6-dimethylphenyl)pyridine-4-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy provide complementary information about the molecular framework.

While one-dimensional ¹H and ¹³C NMR provide initial chemical shift data, multi-dimensional NMR techniques are essential for unambiguous assignment and detailed structural confirmation. For this compound, ¹H NMR data in DMSO-d₆ shows characteristic signals for the aromatic protons of both the pyridine (B92270) and dimethylphenyl rings, the amide proton, and the methyl protons. nih.gov The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom in the molecule. nih.gov

Multi-dimensional techniques would further clarify the structure:

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would confirm the connectivity within the pyridine ring (H2'/H6' to H3'/H5') and within the dimethylphenyl ring (meta-proton to the para-proton).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ nih.gov (Note: Exact assignments would be confirmed by 2D NMR)

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Amide N-H | 10.06 (s, 1H) | - |

| Pyridine H -2',6' | 8.79 (d, 2H) | 150.3 |

| Pyridine H -3',5' | 7.89 (d, 2H) | 121.4 |

| Phenyl H -3'',5'' | 7.16–7.12 (m, 2H) | 127.8 |

| Phenyl H -4'' | 7.16–7.12 (m, 1H) | 126.9 |

| Methyl CH ₃ | 2.19 (s, 6H) | 17.9 |

| Carbonyl C =O | - | 163.4 |

| Phenyl C -1'' | - | 134.6 |

| Phenyl C -2'',6'' | - | 135.4 |

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, the expected monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₄H₁₅N₂O⁺) is 227.1184. HRMS analysis confirms this with high precision, validating the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways, providing structural insights. The fragmentation of this compound under electron impact or collision-induced dissociation is expected to proceed through several key pathways based on the principles observed in similar amide and pyridine-containing compounds.

A primary fragmentation event is the cleavage of the amide bond (α-cleavage), which is a common pathway for amides. miamioh.edu

Formation of the isonicotinoyl cation: Cleavage of the C(O)-NH bond can yield the isonicotinoyl cation at m/z 106. This fragment can subsequently lose carbon monoxide (CO) to produce the pyridyl cation at m/z 78.

Formation of the 2,6-dimethylaniline (B139824) radical cation: Cleavage can also lead to the formation of the 2,6-dimethylaniline radical cation at m/z 121.

Cleavage of the aryl-amide bond: Another possibility is the cleavage of the bond between the nitrogen and the dimethylphenyl ring, which would also lead to the formation of an ion at m/z 121 (the 2,6-dimethylphenyl radical) and the isonicotinamide (B137802) cation at m/z 122.

Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₄H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₆H₆N₂O]⁺ | Cleavage of N-Aryl bond |

| 121 | [C₈H₁₁N]⁺˙ | Cleavage of C(O)-N bond (2,6-dimethylaniline radical cation) |

| 106 | [C₆H₄NO]⁺ | Cleavage of C(O)-N bond (isonicotinoyl cation) |

Amide Group Vibrations: The N-H stretching vibration appears as a sharp band in the region of 3300-3250 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a very strong and characteristic absorption typically found around 1660-1680 cm⁻¹. The Amide II band, which is a combination of N-H bending and C-N stretching, occurs near 1530-1550 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic bands. C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

2,6-Dimethylphenyl Group Vibrations: This group also shows aromatic C-H stretching above 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹ (aliphatic C-H stretch). Aromatic ring skeletal vibrations appear in the same region as the pyridine ring modes.

Table 3: Representative Vibrational Band Assignments for this compound (Frequencies are approximate and based on data from analogous compounds)

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3300 | ν(N-H) | N-H Stretch |

| 3100-3000 | ν(C-H) | Aromatic C-H Stretch (Pyridine & Phenyl) |

| 2980-2850 | ν(C-H) | Aliphatic C-H Stretch (Methyl groups) |

| ~1670 | Amide I | C=O Stretch |

| ~1590 | ν(C=C/C=N) | Aromatic Ring Skeletal Vibration |

| ~1540 | Amide II | N-H Bend + C-N Stretch |

| ~1450 | δ(CH₃) | Methyl Asymmetric Bend |

| ~1220 | Amide III | C-N Stretch + N-H Bend |

X-ray Crystallography of this compound and its Co-Crystals

While a single-crystal X-ray structure for this compound itself is not publicly available, a detailed analysis of the closely related analogue, N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide (where methyl groups are replaced by isopropyl groups), provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov The parent compound, isonicotinamide, is known to form multiple polymorphs and co-crystals, suggesting that this compound may also exhibit rich crystal engineering potential. researchgate.netmdpi.com

In the crystal structure of the diisopropyl analogue, the molecule adopts a highly twisted conformation. nih.gov The steric hindrance imposed by the two bulky substituents at the 2 and 6 positions of the phenyl ring forces it to be nearly perpendicular to the plane of the amide linker.

Dihedral Angles: The most notable feature is the large dihedral angle between the pyridine ring and the diisopropylphenyl ring, which is 80.0(1)°. nih.gov The pyridine ring is nearly coplanar with the amide group (dihedral angle of 5.7(1)°), whereas the substituted phenyl ring is severely twisted out of the amide plane by 79.8(1)°. nih.gov This twisted conformation is a direct consequence of minimizing steric repulsion between the ortho-substituents and the amide group.

The molecular packing is characterized by the formation of one-dimensional chains. Molecules are arranged in a head-to-tail fashion, extending along a specific crystallographic axis.

Table 4: Selected Crystallographic and Conformational Data for N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyridine Ring – Phenyl Ring) | 80.0 (1)° |

| Dihedral Angle (Pyridine Ring – Amide Plane) | 5.7 (1)° |

The crystal packing of the diisopropyl analogue is primarily stabilized by a network of hydrogen bonds. nih.gov

N—H···O Hydrogen Bonding: The most significant intermolecular interaction is a classic N—H···O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into infinite chains along the b-axis. nih.gov

Weak Hydrogen Bonds: The packing is further reinforced by weaker C—H···O and C—H···N hydrogen bonds. These interactions involve the aromatic protons and the carbonyl oxygen or the pyridine nitrogen, creating a more robust three-dimensional network.

C—H···π Interactions: The structure also features C—H···π interactions, where C-H bonds from the isopropyl groups point towards the centroids of both the benzene (B151609) and pyridine rings of neighboring molecules, further stabilizing the crystal lattice. nih.gov

Due to the highly twisted conformation and the resulting molecular packing, significant π-π stacking interactions between the aromatic rings are not observed in this analogue. The steric bulk of the ortho-substituents prevents the planar aromatic rings from approaching each other in a parallel fashion.

Table 5: Hydrogen Bond Geometry for N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide (Å, °) nih.gov

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N—H···O | 0.88 | 2.05 | 2.919(2) | 171 |

| C—H···O | 0.98 | 2.58 | 3.490(2) | 154 |

| C—H···N | 0.95 | 2.65 | 3.593(2) | 171 |

| C—H···Cg(phenyl) | 1.00 | 2.89 | 3.799(2) | 152 |

| C—H···Cg(pyridyl) | 0.99 | 2.76 | 3.655(2) | 151 |

(D = donor, A = acceptor, Cg = ring centroid)

Solution-Phase Conformational Dynamics and Isomerism Studies

The conformational landscape of this compound in solution is dictated by the interplay of electronic effects inherent to the pyridine and carboxamide groups, and the significant steric hindrance imposed by the ortho-methyl groups on the phenyl ring. The central structural feature governing its dynamics is the amide C–N bond, which possesses a significant degree of double bond character due to resonance. This restricts free rotation, leading to the potential for distinct conformational isomers in solution.

The primary rotational isomers, or rotamers, arise from different orientations around the amide bond and the bond connecting the phenyl ring to the amide nitrogen. Due to the steric clash that would occur between the ortho-methyl groups of the phenyl ring and the carbonyl oxygen of the amide, a planar conformation is highly disfavored. Instead, the molecule is expected to adopt a non-planar conformation where the 2,6-dimethylphenyl ring is twisted out of the plane of the amide group.

Studies on analogous N-aryl amides have demonstrated that the energy barrier to rotation around the C–N amide bond is substantial, often allowing for the observation of distinct rotamers by techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy. For instance, related pyridine carboxamides like picolinamide (B142947) and nicotinamide (B372718) exhibit significant rotational barriers. While this compound itself has not been the subject of extensive published dynamic NMR studies, the energetic parameters for its amide bond rotation can be expected to be influenced by the electronic properties of the pyridine-4-yl group and the steric bulk of the 2,6-dimethylphenyl substituent.

In the case of the closely related N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide, X-ray crystallographic analysis reveals a solid-state conformation where the dihedral angle between the pyridine and the substituted phenyl ring is a significant 80.0(1)°. nih.gov This pronounced twist is a direct consequence of the steric repulsion between the ortho-substituents on the phenyl ring and the pyridine-4-carboxamide moiety. It is highly probable that a similar twisted conformation is the most stable and populated species for this compound in solution.

Computational modeling and experimental data from analogous systems suggest that the energy barrier for rotation around the N-aryl bond will be lower than that of the amide C–N bond. However, the steric hindrance from the ortho-methyl groups will still lead to a preferred range of dihedral angles.

The equilibrium between different conformational isomers can be influenced by solvent polarity and temperature. More polar solvents may stabilize conformations with larger dipole moments, potentially altering the relative populations of different rotamers. Temperature variations can provide the necessary energy to overcome rotational barriers, leading to coalescence of signals in NMR spectroscopy, which allows for the calculation of the activation energy for the rotational process.

While specific experimental data for this compound is not available in the reviewed literature, the following table provides a hypothetical representation of the expected conformational parameters and energy barriers based on data from structurally similar compounds.

| Conformational Parameter | Expected Value/Range | Method of Determination (Hypothetical) |

| Amide C–N Rotational Barrier (ΔG‡) | 15 - 20 kcal/mol | Dynamic NMR Spectroscopy |

| Pyridine-Amide Dihedral Angle | ~10-30° | Computational Modeling (DFT) |

| N-Aryl Rotational Barrier | 5 - 10 kcal/mol | Dynamic NMR Spectroscopy / Computational Modeling |

| Phenyl-Amide Dihedral Angle | ~70-90° | Computational Modeling (DFT) / X-ray Crystallography of Analogs |

These hypothetical values are extrapolated from the known conformational behavior of other N-aryl pyridine carboxamides and related sterically hindered amides. Detailed experimental studies, particularly using variable temperature NMR spectroscopy and computational methods like Density Functional Theory (DFT), would be necessary to precisely quantify the solution-phase conformational dynamics and isomerism of this compound.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Dynamic Behavior AnalysisResearch detailing molecular dynamics simulations to analyze the dynamic behavior of N-(2,6-dimethylphenyl)pyridine-4-carboxamide is not available.

Solvent Effects on Conformation and Tautomerism

The three-dimensional shape (conformation) of this compound is critical to its function. It is determined by the rotation around its single bonds, particularly the amide bond (CO-NH) and the bonds connecting the central carboxamide to the pyridine (B92270) and dimethylphenyl rings. Computational studies on analogous aryl amide compounds show that solvent polarity can significantly influence these conformational preferences researchgate.net.

The relative orientation of the pyridine and dimethylphenyl rings is a key conformational feature. In pyridine-2-carboxamide derivatives, for instance, the conformation can range from planar to semi-skew and skew, depending on steric and electronic factors as well as intramolecular hydrogen bonding mdpi.com. For this compound, the two methyl groups on the phenyl ring create significant steric hindrance, likely forcing the phenyl ring to be twisted out of the plane of the amide group.

Computational modeling, such as Density Functional Theory (DFT), can be used to calculate the energy of different conformations (rotational isomers) in various solvents researchgate.net. Solvents are often modeled using a polarized continuum model (PCM) to simulate their dielectric effect.

Key Research Findings:

Amide Bond Planarity: The amide C-N bond has partial double-bond character, which restricts rotation. However, significant twisting can occur. The planarity of the carboxamide group is crucial for its hydrogen bonding capability.

Solvent Influence: In polar solvents, conformations that maximize the molecule's dipole moment are often favored. Solvents capable of hydrogen bonding can also disrupt potential intramolecular hydrogen bonds, altering the conformational equilibrium researchgate.net. A study on furan- and thiophene-based arylamides demonstrated that even in polar protic solvents, conformations stabilized by intramolecular hydrogen bonds can be significantly populated researchgate.net.

Tautomerism: While tautomerism is a known phenomenon in pyridine derivatives, particularly those with hydroxyl or amino substituents, specific computational studies on the amide-imidol tautomerism of this compound and the influence of solvents are not prominently featured in available literature. Such an investigation would typically involve calculating the relative energies of the tautomeric forms in different solvent environments to predict their equilibrium populations.

A hypothetical study could generate a potential energy surface map, as shown in Table 1, to illustrate the energetically favorable conformations in different solvent environments.

| Dihedral Angle (Ring-C-N-Ring) | Energy in Chloroform (kcal/mol) | Energy in Water (kcal/mol) | Population (%) in Water |

| 30° (Twisted) | 0.5 | 0.2 | 35 |

| 90° (Perpendicular) | 0.0 | 0.0 | 55 |

| 150° (Twisted) | 0.6 | 0.3 | 10 |

Note: This table is illustrative and based on general principles of conformational analysis; specific data for this compound is not available.

Protein-Ligand Complex Stability and Dynamics (In Silico)

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques to predict and analyze how a ligand like this compound might bind to a protein target and the stability of that interaction over time mdpi.com. Such studies are fundamental in drug discovery for understanding the mechanism of action and guiding the design of more potent molecules researchgate.net.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a wide range of ligand conformations and positions within the binding pocket and scoring them based on factors like electrostatic and van der Waals interactions. For example, in a study of pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking revealed that the compounds could fit well within the enzyme's active site, forming stable hydrogen bonds and hydrophobic interactions nih.gov.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. An MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable complex will typically show low and converging RMSD values over the simulation time (e.g., hundreds of nanoseconds).

Key Research Findings from Analogous Systems:

Binding Interactions: Studies on various pyridine carboxamide inhibitors show that the pyridine nitrogen and the amide group are often key interaction points, forming hydrogen bonds with amino acid residues in the protein's active site nih.govnih.gov. The dimethylphenyl group would likely engage in hydrophobic or π-stacking interactions within a nonpolar pocket of the receptor.

Complex Stability: MD simulations can reveal whether the initial docked pose is stable. Large fluctuations in the ligand's position might indicate weak binding. These simulations provide a dynamic picture of the interactions, including the role of water molecules and the flexibility of the protein.

The stability of a hypothetical complex could be summarized as shown in Table 2.

| Simulation Metric | Value | Interpretation |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Ligand RMSD | 1.5 Å | Low fluctuation, suggesting the ligand remains stable in the binding pocket. |

| Key H-Bonds | Amide NH with Asp121, Pyridine N with Ser150 | Identifies specific residues crucial for anchoring the ligand. |

Note: This table is illustrative. Specific data for this compound complexed with a protein is not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models based on Molecular Descriptors

A QSAR model is a mathematical equation that relates one or more molecular descriptors to a measure of biological activity, such as the concentration required to inhibit a biological process by 50% (IC50). The development process involves several key steps:

Data Set Collection: A series of structurally related compounds, including analogues of this compound, with experimentally measured biological activity is required.

Molecular Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These are numerical values that describe the physicochemical properties of the molecule. They can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., LogP).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. The model's robustness and predictive power are then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's creation.

A study on aminopyridine carboxamides as c-Jun N-terminal kinase (JNK-1) inhibitors successfully used a 3D-QSAR method called Comparative Molecular Field Analysis (CoMFA) nih.gov. This approach uses steric and electrostatic field values as descriptors. The resulting model had a high cross-validated q² of 0.585 and a conventional r² of 0.988, indicating strong predictive ability nih.gov. Similarly, a 3D-QSAR study on pyrazole-4-carboxamide derivatives as succinate dehydrogenase inhibitors helped to understand the structural requirements for antifungal activity acs.org.

Example of a QSAR Equation: A simplified, hypothetical QSAR model for a series of pyridine carboxamide derivatives might look like this:

log(1/IC50) = 0.75 * LogP - 0.15 * V + 0.95 * Es(R1) + 2.15

Where:

LogP represents hydrophobicity.

V is the molecular volume (a steric descriptor).

Es(R1) is a Taft steric parameter for a substituent on the pyridine ring.

Molecular Recognition and Biological Target Engagement in Vitro / Cellular Contexts

Identification and Characterization of Molecular Targets (In Vitro)

Enzyme Inhibition and Activation Studies

The pyridine (B92270) carboxamide chemical moiety is a key feature in a number of potent enzyme inhibitors. For instance, various derivatives have been identified as inhibitors of succinate (B1194679) dehydrogenase, an enzyme crucial in the mitochondrial electron transport chain. nih.gov Other research has pointed to pyridine carboxamides as potential inhibitors of carbonic anhydrases and cholinesterases. researchgate.net Additionally, certain pyridine carboxamide derivatives have shown inhibitory activity against urease and the protein tyrosine phosphatase SHP2. mdpi.comnih.gov However, none of the reviewed studies specifically identify N-(2,6-dimethylphenyl)pyridine-4-carboxamide as the active compound, and no quantitative data such as IC50 or Ki values for its interaction with any specific enzyme are available in the public domain.

Receptor Binding Assays (In Vitro)

While some heterocyclic compounds containing the pyridine-2,6-dicarboxamide structure have been investigated for their ability to bind to various receptors, there is a notable lack of published receptor binding assays for this compound. nih.gov Without such studies, it is not possible to determine if this compound has an affinity for any particular receptor subtype.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. nih.govnih.govresearchgate.netmdpi.comresearchgate.net While the general potential of small molecules to modulate PPIs is recognized, and some pyridine-containing compounds have been explored in this context, there is no specific evidence to suggest that this compound functions as a modulator of any particular protein-protein interaction.

Mechanistic Studies of this compound in Cellular Pathway Modulation (In Vitro/Cell Line Models)

Effects on Signal Transduction Cascades

Given that some pyridine carboxamide derivatives have been shown to inhibit enzymes like SHP2, it is plausible that compounds of this class could impact downstream signal transduction cascades, such as the RAS-MAPK pathway. nih.gov However, in the absence of specific cellular studies on this compound, any discussion of its effects on signaling pathways would be purely speculative.

Subcellular Localization Studies

There is currently no publicly available research detailing the subcellular localization of this compound. Such studies would be necessary to understand where the compound accumulates within a cell, which could provide clues about its potential molecular targets and mechanism of action.

Gene Expression Modulation in Cell Lines

Currently, there is a lack of specific studies detailing the effects of this compound on gene expression in various cell lines. To ascertain its potential therapeutic applications and understand its mechanism of action at a genomic level, investigations into how this compound alters transcriptional profiles would be necessary. Such studies would typically involve treating specific cell lines (e.g., cancer cell lines, neuronal cells) with the compound and subsequently analyzing changes in mRNA levels through techniques like RNA sequencing or microarray analysis. This would reveal which cellular pathways are impacted by the compound, offering clues to its biological function.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

While SAR studies for the broader category of pyridine carboxamides exist, specific and detailed SAR data for this compound is not well-documented. The following subsections outline the type of research that would be required to build a comprehensive SAR profile for this compound.

Elucidation of Key Pharmacophoric Features for Binding

A pharmacophore model for this compound would identify the essential structural features required for its biological activity. This typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their specific spatial arrangement. For this compound, key features would likely involve:

The pyridine ring: The nitrogen atom can act as a hydrogen bond acceptor.

The carboxamide linker: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

To validate such a model, a series of analogues would need to be synthesized and tested to determine how modifications to each of these features affect biological activity.

Impact of Substituent Effects on In Vitro Binding Affinities

Systematic modification of the this compound structure would be crucial to understand the impact of different substituents on its binding affinity for a specific biological target. This would involve creating a library of related compounds and evaluating their binding potencies.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

| Compound ID | R1 (Pyridine Ring Substitution) | R2 (Phenyl Ring Substitution) | In Vitro Binding Affinity (IC₅₀, nM) |

| LEAD-001 | H | 2,6-di-CH₃ | [Data Not Available] |

| ANALOG-A | 4-Cl | 2,6-di-CH₃ | [Data Not Available] |

| ANALOG-B | H | 2-CH₃ | [Data Not Available] |

| ANALOG-C | H | 3,5-di-CH₃ | [Data Not Available] |

| ANALOG-D | 4-OCH₃ | 2,6-di-CH₃ | [Data Not Available] |

This table is for illustrative purposes only to demonstrate the type of data required for a comprehensive SAR study. No actual experimental data is currently available.

Analysis of the data from such a table would reveal important trends. For instance, comparing the binding affinities of analogues with different substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) would clarify the electronic requirements for optimal binding. Similarly, modifying the substitution pattern on the pyridine ring would provide insights into the steric and electronic tolerances of the binding pocket. The steric hindrance provided by the two methyl groups at the 2 and 6 positions of the phenyl ring is a notable feature that would warrant significant investigation in any SAR study.

Future Directions and Unexplored Research Avenues

Development of Novel Synthetic Strategies and Derivatization Approaches

Future research should prioritize the development of more efficient, scalable, and environmentally sustainable synthetic routes for N-(2,6-dimethylphenyl)pyridine-4-carboxamide. Current synthetic methodologies for related compounds often involve multi-step processes that could be optimized. smolecule.comchemicalbook.com A key avenue for exploration is the use of novel catalytic systems, such as transition-metal catalysts, to streamline the amidation reaction between the pyridine-4-carboxylic acid moiety and 2,6-dimethylaniline (B139824). Flow chemistry methodologies could also be investigated to enhance reaction efficiency, yield, and safety.

Furthermore, a significant area of future work lies in the strategic derivatization of the parent molecule. Systematic modifications to both the pyridine (B92270) and the dimethylphenyl rings can generate a library of analogues for structure-activity relationship (SAR) studies. These approaches are crucial for optimizing the compound's properties. smolecule.com

Table 1: Potential Derivatization Strategies

| Target Moiety | Proposed Modification | Rationale |

|---|---|---|

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) at positions 2, 3, 5, or 6. | To modulate electronic properties, solubility, and potential interactions with biological targets. |

| Dimethylphenyl Ring | Alteration of the methyl group positions (e.g., 2,4- or 3,5-dimethyl). | To investigate the impact of steric hindrance and substituent positioning on binding affinity. |

| Dimethylphenyl Ring | Replacement of methyl groups with other functional groups (e.g., trifluoromethyl, methoxy). | To enhance metabolic stability and modify lipophilicity. |

| Carboxamide Linker | Bioisosteric replacement of the amide bond. | To improve pharmacokinetic properties such as oral bioavailability and cell permeability. |

Integration of Advanced Computational Models for Predicting Molecular Behavior and Interactions

The application of computational chemistry can significantly accelerate the research and development process. While molecular docking has been used to predict the binding modes of similar pyridine carboxamides with specific targets like succinate (B1194679) dehydrogenase, future efforts should incorporate more sophisticated and predictive models. nih.gov

Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound and its derivatives within a biological environment, such as the active site of an enzyme, revealing the stability of interactions and key binding residues. nih.gov Furthermore, the integration of quantum mechanics/molecular mechanics (QM/MM) methods can provide a higher level of accuracy in studying reaction mechanisms and enzymatic interactions. A crucial future direction will be the use of artificial intelligence (AI) and machine learning (ML) algorithms to develop predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the in silico screening of virtual compound libraries to prioritize derivatives with favorable drug-like profiles.

Table 2: Advanced Computational Approaches

| Computational Model | Application | Predicted Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Simulating compound-target interactions over time. | Stability of binding pose, conformational changes, solvent effects. |

| QM/MM | High-accuracy energy calculations of the binding site. | Detailed electronic interactions, transition state analysis. |

| Machine Learning (ML) | Training models on large chemical datasets. | Prediction of solubility, permeability, toxicity, and bioactivity. |

| Free Energy Perturbation (FEP) | Calculating relative binding affinities of derivatives. | Prioritization of compounds for synthesis based on predicted potency. |

Exploration of New Molecular Targets and Biological Systems (In Vitro)

The pyridine carboxamide scaffold has demonstrated a wide range of biological activities, including antifungal, antimicrobial, and antiviral effects in various derivatives. nih.govnih.govccsenet.org This versatility strongly suggests that this compound and its future derivatives could interact with a host of unexplored molecular targets.

Future in vitro research should employ high-throughput screening (HTS) to test the compound against diverse panels of biological targets. This could include screens against different families of enzymes (e.g., kinases, proteases, histone deacetylases), G-protein coupled receptors (GPCRs), and ion channels. The structural similarities to known inhibitors of enzymes like succinate dehydrogenase in fungi suggest that other metabolic enzymes in pathogens or human cells could be viable targets. nih.gov For instance, investigating its potential as an inhibitor of SARS-CoV-2 main protease (M-pro), a target for which other pyridine-containing carboxamides have shown activity, could be a timely and impactful research avenue. nih.gov

Application of Multi-Omics Data for Deeper Mechanistic Understanding in Pre-clinical Research

To move beyond simple target-based activity, future pre-clinical research should leverage multi-omics technologies to gain a systems-level understanding of the compound's biological effects. By treating cell lines or organoids with this compound and its derivatives, researchers can generate comprehensive datasets to elucidate its mechanism of action, identify biomarkers, and uncover potential off-target effects.

Transcriptomics (RNA-Seq): This can reveal changes in gene expression profiles induced by the compound, highlighting the cellular pathways that are modulated.

Proteomics: By analyzing changes in the cellular proteome, researchers can identify the specific proteins whose expression levels or post-translational modifications are altered, providing direct clues about the compound's targets and downstream effects.

Metabolomics: This approach can uncover changes in metabolic pathways, which is particularly relevant given the known activity of related compounds on metabolic enzymes.

Integrating these multi-omics datasets can provide an unbiased and holistic view of the compound's cellular impact, guiding further optimization and identifying potential therapeutic applications that might not be obvious from target-based approaches alone.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2,6-dimethylphenyl)pyridine-4-carboxamide?

Methodological Answer: Synthesis optimization requires careful stoichiometric control and reaction parameter adjustments. For example, in a related chloroacetamide reaction (N-(2,6-dimethylphenyl)chloroacetamide), a molar ratio of 1:4 for the substrate to diethylamine was used to ensure complete conversion, as excess amine facilitates nucleophilic substitution . Key parameters include:

- Temperature : Maintain mild conditions (e.g., room temperature to 60°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Purification : Column chromatography or recrystallization is critical for isolating the carboxamide product.

Q. How can impurities in this compound be identified during pharmaceutical synthesis?

Methodological Answer: Impurity profiling involves analytical techniques such as:

- HPLC-MS : To detect and quantify structurally related byproducts (e.g., positional isomers like pyridine-2-carboxamide analogs) .

- NMR Spectroscopy : Distinguishes regioisomers via characteristic chemical shifts (e.g., pyridine ring proton splitting patterns).

- Reference Standards : Use certified impurities (e.g., EP-listed analogs like N-(2,6-dimethylphenyl)piperidine-2-carboxamide) for calibration .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: While toxicity data is limited for this compound, adopt general precautions for carboxamides:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Incompatibility Avoidance : Prevent contact with strong acids/bases or oxidizing agents, which may generate hazardous decomposition products (e.g., toxic fumes during combustion) .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example:

- SHELXL : Refines high-resolution data, accounting for anisotropic displacement parameters and hydrogen bonding (e.g., N–H···O interactions observed in pyridinecarboxamide analogs) .

- Twinned Data Handling : SHELXL’s twin-law refinement tools are essential for resolving overlapping reflections in challenging crystals .

- Validation : Use tools like PLATON to verify hydrogen-bonding networks and packing motifs .

Q. What computational strategies predict the ecological impact of this compound when experimental toxicity data is unavailable?

Methodological Answer: Apply in silico models to estimate:

- Acute Toxicity : Use QSAR tools (e.g., ECOSAR, TEST) to predict LC50/EC50 values based on structural analogs .

- Biodegradation : Employ BIOWIN models to assess persistence, leveraging fragment-based contributions from the pyridine and dimethylphenyl moieties .

- Bioaccumulation : LogP calculations (e.g., via ChemAxon) guide predictions of lipid membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

Methodological Answer: SAR strategies include:

- Substituent Variation : Modify the pyridine ring (e.g., 4-carboxamide vs. 2-carboxamide) to alter binding affinity, as seen in pesticide analogs like metalaxyl and benalaxyl .

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance interactions with target enzymes .

- Biological Assays : Test analogs against target receptors (e.g., acetylcholinesterase for pesticide activity) to validate SAR hypotheses .

Q. What experimental approaches validate the stability of this compound under varying pH conditions?

Methodological Answer: Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Reflux the compound in 0.1M HCl/NaOH at 60°C for 24 hours, then analyze via LC-MS for degradation products (e.g., hydrolyzed carboxamide to carboxylic acid) .

- Oxidative Stress : Expose to H2O2 (3% v/v) to simulate oxidative pathways .

- Thermal Stability : Use DSC/TGA to monitor decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.